4-(1-aminoethyl)benzene-1-sulfonyl fluoride hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-aminoethyl)benzene-1-sulfonyl fluoride hydrochloride typically involves the reaction of 4-(1-aminoethyl)benzenesulfonyl fluoride with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The compound is then purified using techniques such as recrystallization or chromatography to achieve high purity levels .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The compound is produced in bulk and subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(1-aminoethyl)benzene-1-sulfonyl fluoride hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Hydrolysis Products: Hydrolysis leads to the formation of sulfonic acid derivatives.
Scientific Research Applications
4-(1-aminoethyl)benzene-1-sulfonyl fluoride hydrochloride is extensively used in scientific research due to its potent inhibitory effects on serine proteases. Some of its key applications include:
Biochemistry: Used as a protease inhibitor in various biochemical assays to prevent protein degradation.
Molecular Biology: Employed in studies involving protein-protein interactions and enzyme kinetics.
Industry: Utilized in the production of protease inhibitors for research and pharmaceutical applications.
Mechanism of Action
4-(1-aminoethyl)benzene-1-sulfonyl fluoride hydrochloride exerts its effects by covalently modifying the hydroxyl group of serine residues in the active site of serine proteases. This modification leads to the formation of a stable sulfonyl enzyme derivative, thereby inhibiting the enzyme’s activity. The compound is also known to interact with other off-target residues such as tyrosine, lysine, and histidine .
Comparison with Similar Compounds
Similar Compounds
Phenylmethanesulfonyl fluoride (PMSF): Another serine protease inhibitor with similar specificity but lower stability at low pH values.
Diisopropylfluorophosphate (DFP): A fluorophosphonate phosphorylating reagent with similar inhibitory properties.
Uniqueness
4-(1-aminoethyl)benzene-1-sulfonyl fluoride hydrochloride is unique due to its improved solubility in water and stability in aqueous solutions compared to PMSF and DFP. It offers lower toxicity and can be used in cell culture at higher concentrations without adverse effects .
Properties
CAS No. |
33719-31-2 |
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Molecular Formula |
C8H11ClFNO2S |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
4-(1-aminoethyl)benzenesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C8H10FNO2S.ClH/c1-6(10)7-2-4-8(5-3-7)13(9,11)12;/h2-6H,10H2,1H3;1H |
InChI Key |
DMLOPVXBGYREHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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